molecular formula C5H3BrClNO B2638981 3-Bromo-5-chloropyridin-4-OL CAS No. 1822685-57-3

3-Bromo-5-chloropyridin-4-OL

Cat. No.: B2638981
CAS No.: 1822685-57-3
M. Wt: 208.44
InChI Key: RLXBATAKNYQHFC-UHFFFAOYSA-N
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Description

3-Bromo-5-chloropyridin-4-OL is a heterocyclic organic compound with the molecular formula C5H3BrClNO. It is a derivative of pyridine, substituted with bromine and chlorine atoms at the 3rd and 5th positions, respectively, and a hydroxyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloropyridin-4-OL typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 4-hydroxypyridine. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and chlorine (Cl2), in the presence of a suitable catalyst and solvent. The reaction is usually carried out at controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloropyridin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-chloropyridin-4-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloropyridin-4-OL depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and chlorine atoms, along with the hydroxyl group, contribute to its binding affinity and specificity towards molecular targets. The compound can interact with active sites through hydrogen bonding, van der Waals forces, and hydrophobic interactions, influencing the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloropyridin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms, along with the hydroxyl group, allows for versatile chemical modifications and interactions. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-bromo-5-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXBATAKNYQHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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